(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride

Description

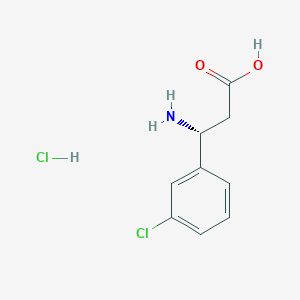

(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a 3-chlorophenyl substituent at the β-carbon and a hydrochloride salt form. Its molecular formula is C₉H₁₀Cl₂NO₂ (MW: 235.11), and it serves as a key intermediate in pharmaceutical synthesis, particularly in the development of enantioselective drugs . The 3-chlorophenyl group enhances lipophilicity and influences binding interactions in biological systems, while the R-configuration determines its stereochemical activity .

Properties

IUPAC Name |

(3R)-3-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUOMANELHODNB-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and glycine.

Condensation Reaction: The first step involves a condensation reaction between 3-chlorobenzaldehyde and glycine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Pair: (3R) vs. (3S)-3-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride

- Structural Difference: The R- and S-enantiomers differ in the spatial arrangement of the amino group relative to the 3-chlorophenyl substituent.

- Key Data: Property (3R)-Isomer (3S)-Isomer CAS Number Not explicitly listed 740794-79-0 Molecular Weight 235.11 235.11 Biological Relevance Often preferred in enantioselective drug design due to receptor compatibility . May exhibit reduced or altered activity depending on target .

Positional Isomers: 3-Chloro vs. 2-Chloro Substitution

- Impact of Substituent Position: 3-Chlorophenyl: The meta-substitution balances steric effects and electronic withdrawal, enhancing stability and binding affinity .

Halogen Variants: Chloro vs. Fluoro Derivatives

Functional Group Derivatives: Acid vs. Ester/Amide

- Ester Example: Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 905991-90-4; MW 213.66) .

- Amide Example: (3R)-3-Amino-3-(3-chlorophenyl)propanamide hydrochloride (CAS 1376000-87-1; MW 235.11) .

- Key Differences: Property Propanoic Acid Ester/Amide Solubility Higher in aqueous buffers Lower; requires organic solvents . Application Direct use in peptide synthesis Prodrug forms or intermediate steps .

Substituent Bulk: tert-Butyl vs. Chlorophenyl

- Impact of tert-Butyl Group: Increased Hydrophobicity: tert-Butyl enhances membrane permeability but may reduce solubility.

Research and Application Insights

- Enantiomeric Purity : The R-configuration is critical for activity in GABA analogs and kinase inhibitors .

- Solubility Challenges : Hydrochloride salts improve aqueous solubility, but esters/amides are preferred for CNS-targeting drugs due to blood-brain barrier penetration .

- Safety Data: Limited toxicity information is available for the 3-chloro derivative, though related compounds like (3R)-3-amino-3-phenylpropanoic acid hydrochloride (CAS 83649-48-3) are classified as irritants .

Biological Activity

(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid; hydrochloride is a chiral amino acid derivative that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications supported by research findings.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C9H10ClNO2

- Molecular Weight : Approximately 199.63 g/mol

Key Functional Groups :

- An amino group (-NH2)

- A carboxylic acid group (-COOH)

- A chlorophenyl substituent, which enhances its biological reactivity and interaction with biological targets.

The biological activity of (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid; hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows for the formation of hydrogen bonds, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate enzyme activity and influence biochemical pathways.

Interaction with Enzymes

Research indicates that this compound may act as an enzyme inhibitor , particularly in biochemical studies focused on enzyme-substrate interactions. Its ability to bind to specific active sites on enzymes could inhibit their activity, thereby affecting metabolic pathways.

Neurotransmitter Modulation

Studies suggest that (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid; hydrochloride may play a role in modulating neurotransmitter systems. It is hypothesized to interact with glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This interaction positions the compound as a potential candidate for therapeutic applications in neurological disorders such as anxiety and depression.

Anticancer Properties

Preliminary findings also indicate potential anticancer properties , particularly in inhibiting the proliferation of certain cancer cell lines. The structural similarity to other amino acids involved in cellular signaling pathways suggests that it could influence cancer cell growth and survival.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the enzyme inhibition properties of (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid; hydrochloride, demonstrating significant inhibition of specific enzymes involved in metabolic pathways. |

| Study 2 | Explored the compound's effects on neurotransmitter systems, identifying its potential as an antagonist at glutamate receptors, which could have implications for treating mood disorders. |

| Study 3 | Evaluated anticancer activity against various cancer cell lines, showing promising results in reducing cell viability and proliferation rates. |

Applications in Research and Industry

(3R)-3-Amino-3-(3-chlorophenyl)propanoic acid; hydrochloride has diverse applications:

- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.

- Biochemical Studies : Useful in studying enzyme-substrate interactions and receptor binding.

- Pharmaceutical Development : Potential therapeutic candidate for neurological disorders and cancer treatment.

Q & A

Q. How to design dose-response studies for in vivo neuropharmacology applications?

- Methodological Answer :

- Rodent Models : Administer 1–100 mg/kg (i.p. or p.o.) in a murine neuropathic pain model. Use behavioral assays (e.g., von Frey filaments) and measure CSF concentrations via microdialysis .

- PK/PD Modeling : Fit plasma concentration-time data to a two-compartment model to estimate t and AUC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.